![molecular formula C20H16ClNO3 B2370806 (E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one CAS No. 174842-31-0](/img/structure/B2370806.png)
(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one
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Overview
Description
“(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one” is a new coumarin derivative . Coumarins are an important class of benzopyrones present in various natural products and numerous pharmaceutically valuable compounds . They exhibit a broad spectrum of biological activity, including acting as anticoagulants, antibiotics, and antioxidants, as well as anti-inflammatory, anti-HIV, and anticancer agents .
Synthesis Analysis
This compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . The reaction was refluxed for 10–12 hours .Molecular Structure Analysis
The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis . The electronic absorption and emission spectra revealed that it exists as two main keto-enol tautomers .Chemical Reactions Analysis
The compound was synthesized using an aldol condensation and carboxamide formation method . The organic sample was examined by FT-IR, 1H NMR, 13C NMR, and mass spectroscopic techniques .Physical And Chemical Properties Analysis
The compound exhibits linear and third-order nonlinear optical (TNLO) properties when dissolved in polar solvents such as DMSO, DMF, and Ethanol . The order of nonlinear refractive index and nonlinear absorption coefficient of the compound was measured to be 10^-11 m^2/W and 10^-5 m/W, respectively .Scientific Research Applications
Precursor for Synthesis of Biological Compounds
(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one serves as a versatile precursor for synthesizing various azole systems with potential biological activities. These synthesized compounds, characterized by various spectroscopic methods, have demonstrated significant anti-microbial activity (Azab, Break, & El-Zahrani, 2016).
Antibacterial Investigations
This compound is involved in reactions leading to the creation of new hydroxy ethers containing coumarin moieties. Spectroscopic techniques characterize these compounds, which exhibit notable antibacterial activity dependent on their chemical structure (Hamdi, Saoud, Romerosa, & Hassen, 2008).
Antioxidant and Antimicrobial Agents
It's used in synthesizing compounds screened for antioxidant and antimicrobial activities, including cytotoxicity studies. These derivatives, confirmed through spectral tools, indicate significant potential in biological activities (Rashdan, Nasr, El-Refai, & Abdel-Aziz, 2017).
Potential Anticancer Agents
Derivatives of this compound have been synthesized for potential use as anticancer agents. These derivatives have undergone characterization and screening against various cancer cell lines, showing moderate cytotoxic activity (Ambati et al., 2017).
Synthesis and Cytotoxicity Studies
This compound is central to the synthesis of novel chromenone derivatives, which have been evaluated for cytotoxicity against specific cancer cell lines (Mahdavi et al., 2016).
Antioxidant Activity Study
The compound has been used to synthesize derivatives for studying their antioxidant activity. These studies include in silico predictions and in vitro testing against radicals (Shatokhin et al., 2021).
Application in Alzheimer's Disease
It has been explored in the design of multi-target ligands for Alzheimer's disease treatment, demonstrating potential as multi-target inhibitors of monoamine oxidases and cholinesterases (Reis et al., 2018).
Bioimaging Applications
A fluorescent probe based on this compound has been developed for selective and sensitive detection of Zn²⁺ ions, with applications in bioimaging and environmental monitoring (Tan et al., 2014).
Synthesis of Heterocyclic Compounds
This compound has been used in synthesizing various heterocyclic derivatives with potential applications in pharmaceutical and chemical industries (Singh, Rawat, & Sahu, 2014).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. The compound’s structure, which includes a dimethylamino group, suggests it may interact with its targets through mechanisms common to other dimethylamino-containing compounds .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s structure suggests it may have certain pharmacokinetic characteristics common to other compounds with similar structures .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
6-chloro-3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-22(2)16-7-3-13(4-8-16)5-9-18(23)17-12-14-11-15(21)6-10-19(14)25-20(17)24/h3-12H,1-2H3/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBVYUFMGBSBKO-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one |
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